molecular formula C11H9ClFN3 B1490428 6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-amine CAS No. 2097997-25-4

6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-amine

Cat. No. B1490428
CAS RN: 2097997-25-4
M. Wt: 237.66 g/mol
InChI Key: HXDWJPPLZKJIEJ-UHFFFAOYSA-N
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Description

The compound “6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-amine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a phenyl group attached, which is a ring of six carbon atoms, often represented as C6H5. In this case, the phenyl group is substituted with a chlorine atom and a fluorine atom .


Synthesis Analysis

While specific synthesis methods for “6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-amine” were not found, similar compounds have been synthesized under hydrothermal conditions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrimidine ring and phenyl ring are both planar, and the chlorine and fluorine atoms would add to the electron density of the molecule .

properties

IUPAC Name

6-(2-chloro-6-fluorophenyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3/c1-6-15-9(5-10(14)16-6)11-7(12)3-2-4-8(11)13/h2-5H,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDWJPPLZKJIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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